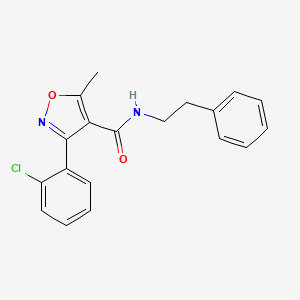![molecular formula C19H14F3N5OS B2514874 2-[(1-甲基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 1358401-63-4](/img/structure/B2514874.png)
2-[(1-甲基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]-N-[3-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide" is a derivative of the triazoloquinoxaline family, which is known for its diverse biological activities. The triazoloquinoxaline core is a fused heterocyclic structure that has been extensively studied for its potential therapeutic applications, including as antiallergic and adenosine receptor antagonists .
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives typically involves the formation of the core structure followed by various functionalization reactions. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves a DCC coupling method and the use of N-hydroxybenzotriazole to yield good results . The synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. Substituents on this core structure, such as the 1-methyl group and the thio-linkage in the compound of interest, can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of a 4-methoxy group on the 2-phenyl moiety and a 6-amino substituent on the benzo ring has been shown to improve the affinity towards the human A3 adenosine receptor .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives is influenced by the functional groups attached to the core structure. The presence of an acetamide group, for example, can facilitate further chemical modifications or interactions with biological targets. The synthesis of N-regioisomeric analogs through azide coupling methods indicates the potential for diverse chemical reactions involving these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of a trifluoromethyl group, as seen in the compound of interest, can enhance the compound's lipophilicity, which may affect its pharmacokinetic properties. The presence of electron-withdrawing or electron-donating substituents can also impact the compound's acidity or basicity, which in turn can influence its behavior in biological systems .
科学研究应用
合成与生物学评估
已合成含有三唑并喹喔啉部分的化合物,并评估了它们的潜在生物活性。例如,由于[1,2,4]三唑并[4,3-a]喹喔啉的衍生物结构独特且具有潜在的治疗效果,因此已探索它们作为新型抗惊厥剂。使用美唑引起的惊厥等模型对合成的化合物进行了表征和评估,展示了一些具有抗惊厥活性的衍生物 (Alswah 等,2013)。
抗癌活性
对三唑并喹喔啉衍生物的研究还扩展到抗癌特性的探索。设计、合成并筛选了一系列新的 1,2,4-三唑并[4,3-a]-喹啉衍生物的抗癌活性。结构设计旨在满足抗癌活性的基本要求,一些衍生物对某些癌细胞系表现出显着的细胞毒性,表明它们具有作为抗癌剂的潜力 (Reddy 等,2015)。
抗菌活性
据报道,合成了带有喹啉环的新型 3,4,5-三取代三唑衍生物,并评估了这些化合物的抗菌活性。这项研究突出了此类化合物在通过针对各种细菌和真菌提供新的作用机制来解决微生物耐药性方面的潜力 (Yurttaş 等,2020)。
腺苷受体拮抗作用
另一个感兴趣的领域是三唑并喹喔啉衍生物作为腺苷受体拮抗剂的潜在用途。已研究这些化合物对腺苷 A1 和 A3 受体的结合亲和力和选择性,表明它们可用于开发新型快速作用的抗抑郁剂。此类化合物在大鼠的行为绝望模型中表现出最佳活性,表明它们具有作为治疗剂的潜力 (Sarges 等,1990)。
属性
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-11-25-26-17-18(24-14-7-2-3-8-15(14)27(11)17)29-10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGENBJTZPJCMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
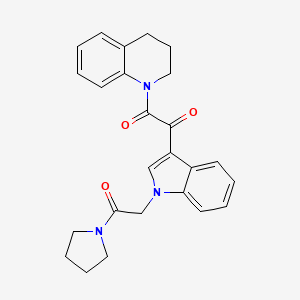
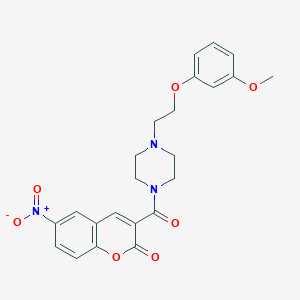
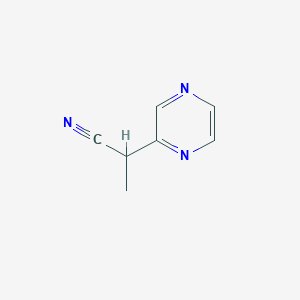
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
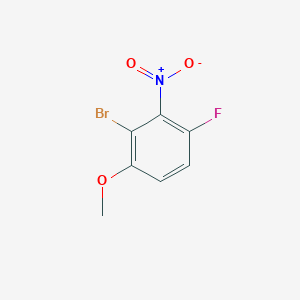
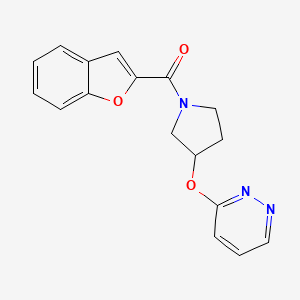
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)


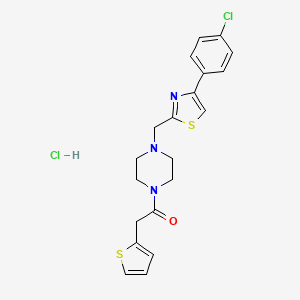
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
